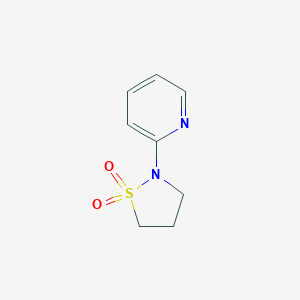
2-Pyridin-2-yl-1,2-thiazolidine 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyridin-2-yl-1,2-thiazolidine 1,1-dioxide is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridin-2-yl-1,2-thiazolidine 1,1-dioxide typically involves the reaction of pyridine derivatives with thiazolidine precursors. One common method includes the use of multicomponent reactions, which are known for their efficiency and high yield . For instance, the reaction of pyridine-2-carbaldehyde with thiosemicarbazide under acidic conditions can lead to the formation of the desired thiazolidine ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and high throughput. The use of catalysts, such as metal catalysts or organocatalysts, can also enhance the reaction efficiency and selectivity .
化学反応の分析
Types of Reactions
2-Pyridin-2-yl-1,2-thiazolidine 1,1-dioxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfone derivatives, while nucleophilic substitution with amines can produce aminothiazolidine derivatives .
科学的研究の応用
2-Pyridin-2-yl-1,2-thiazolidine 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials and as a catalyst in organic reactions.
作用機序
The mechanism of action of 2-Pyridin-2-yl-1,2-thiazolidine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity . Additionally, its anticancer properties may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
類似化合物との比較
Similar Compounds
Similar compounds to 2-Pyridin-2-yl-1,2-thiazolidine 1,1-dioxide include:
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
2-Pyridin-2-yl-1,3-thiazolidine: Another heterocyclic compound with similar structural features.
Uniqueness
What sets this compound apart is its unique combination of a pyridine ring with a thiazolidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
生物活性
Overview
2-Pyridin-2-yl-1,2-thiazolidine 1,1-dioxide is a heterocyclic compound characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets.
Target of Action:
- The thiazolidine motif is known to be present in several bioactive compounds, enhancing pharmacological properties through specific interactions with cellular targets.
Biochemical Pathways:
- This compound influences several biochemical pathways, contributing to its therapeutic effects. It has shown potential in modulating pathways related to inflammation and cell proliferation .
Pharmacokinetics:
- Research indicates that various synthetic approaches have been developed to enhance the pharmacokinetic profiles of thiazolidine derivatives, including this compound. These enhancements aim to improve selectivity and bioavailability.
Biological Activities
The compound exhibits a wide range of biological activities:
Antimicrobial Activity
Studies have demonstrated that this compound possesses significant antimicrobial properties against various pathogens. It has been effective against both Gram-positive and Gram-negative bacteria, as well as fungi .
Anticancer Activity
Research has highlighted the anticancer potential of thiazolidine derivatives. In vitro studies have shown that this compound can inhibit the growth of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It appears to modulate inflammatory cytokines and reduce oxidative stress in cellular models .
Neuroprotective Effects
Emerging studies suggest that this thiazolidine derivative may offer neuroprotective benefits by mitigating oxidative damage in neuronal cells. This activity is particularly relevant for conditions such as Alzheimer's disease .
Research Findings and Case Studies
A variety of studies have contributed to our understanding of the biological activity of this compound:
特性
IUPAC Name |
2-pyridin-2-yl-1,2-thiazolidine 1,1-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c11-13(12)7-3-6-10(13)8-4-1-2-5-9-8/h1-2,4-5H,3,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQDDQXMZPWDNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














